5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione
CAS No.: 306320-93-4
Cat. No.: VC14921022
Molecular Formula: C15H10BrNO3
Molecular Weight: 332.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306320-93-4 |
|---|---|
| Molecular Formula | C15H10BrNO3 |
| Molecular Weight | 332.15 g/mol |
| IUPAC Name | 5-bromo-2-(2-hydroxy-4-methylphenyl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C15H10BrNO3/c1-8-2-5-12(13(18)6-8)17-14(19)10-4-3-9(16)7-11(10)15(17)20/h2-7,18H,1H3 |
| Standard InChI Key | ADEJOJVJBCTBBS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O |
Introduction
5-Bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole family. Its molecular formula is CHBrNO, indicating a structure that includes a bromine atom, a hydroxyl group, and a methyl-substituted phenyl group attached to the isoindole ring system. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique chemical properties.
Key Structural Data:
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Molecular Formula: CHBrNO
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Molecular Weight: Approximately 284.1 g/mol
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Functional Groups: Hydroxyl (-OH), Carbonyl (C=O), Bromine (Br), Methyl-substituted Phenyl Group
Synthesis Methods
The synthesis of 5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 5-bromosalicylaldehyde and 4-phenylsemicarbazide in ethanol, followed by controlled temperature and stirring conditions to yield the desired product in crystalline form.
Synthesis Steps:
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Reactant Preparation: Combine 5-bromosalicylaldehyde and 4-phenylsemicarbazide in ethanol.
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Reaction Conditions: Stir at room temperature, then heat to 70°C for several hours.
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Product Isolation: Filter and allow slow evaporation to obtain crystalline product.
Potential Applications
Research indicates that compounds similar to 5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The hydroxyl group may enhance its interaction with biological targets, potentially leading to increased therapeutic efficacy.
Biological Activities:
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Anti-inflammatory
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Antimicrobial
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Anticancer
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromoisoindole | CHBrN | Simple isoindole structure without additional functional groups |
| 5-Bromo-2-hydroxybenzaldehyde | CHBrO | Contains a hydroxyl group and aldehyde functionality |
| 5-Bromo-2-(4-methylphenyl)isoindole | CHBrN | Substituted isoindole with a phenyl group |
| 5-Bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione | CHBrNO | Features a hydroxyl group and a methyl-substituted phenyl group |
The presence of both the hydroxyl group and the methyl-substituted phenyl group distinguishes 5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione from its analogs, potentially enhancing its biological activity and interaction capabilities compared to simpler derivatives.
Future Research Directions
Further studies using techniques such as molecular docking simulations are necessary to elucidate specific binding interactions and affinities with biological targets. Understanding the reactivity patterns and mechanisms of action of this compound is essential for its application in synthetic chemistry and drug development.
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